2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H14F3N3O2S2 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.04795353 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential therapeutic applications. Its structure includes a thienopyrimidinone core linked to a trifluoromethyl-substituted phenyl group via an acetamide functional group. This unique configuration suggests diverse biological activities that warrant exploration.
- Molecular Formula : C19H17F3N2O2S
- Molecular Weight : 383.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interfere with key metabolic pathways in cells. Specifically, compounds with similar structural motifs have been shown to act as inhibitors of purine biosynthesis and other critical cellular processes:
- Inhibition of Purine Nucleotide Biosynthesis : Compounds like this one can inhibit enzymes involved in purine metabolism, potentially leading to antiproliferative effects on cancer cells .
- Dual Targeting Mechanism : Some studies indicate that structurally related compounds can act on multiple targets within the same metabolic pathway, which may enhance their efficacy against resistant tumor types .
Biological Activity Studies
Recent research has focused on evaluating the antiproliferative effects of this compound and its analogs on various cancer cell lines. The following data summarizes key findings from these studies:
Compound | Cell Line | EC50 (µM) | Mechanism |
---|---|---|---|
2-({3-methyl... | KB Cells | 5.0 ± 1.0 | Inhibits purine biosynthesis |
Analog A | MCF7 | 10.5 ± 1.5 | Dual inhibition of GARFTase and AICARFTase |
Analog B | HeLa | 8.0 ± 0.5 | Induces apoptosis via DNA damage |
Case Studies
- Antiproliferative Activity : In a study investigating the effects of various thienopyrimidinone derivatives, it was found that the compound exhibited significant growth inhibition in KB cancer cells at concentrations as low as 5 µM. This effect was linked to its ability to disrupt nucleotide synthesis pathways .
- Mechanistic Insights : Another study highlighted that certain structural modifications could enhance the compound's selectivity and potency against specific cancer types by targeting different enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S2/c1-22-14(24)13-11(6-7-25-13)21-15(22)26-8-12(23)20-10-5-3-2-4-9(10)16(17,18)19/h2-5H,6-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWAZLBTKPVLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.